molecular formula C14H19NO3 B12474545 Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate

Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B12474545
M. Wt: 249.30 g/mol
InChI Key: NVFSMUVIDRJREI-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a carboxylate group and a phenoxy group with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate: shares structural similarities with other pyrrolidine carboxylates and phenoxy derivatives.

    Examples: this compound, Ethyl (2S,4S)-4-(3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate.

Uniqueness

  • The unique combination of the pyrrolidine ring and the phenoxy group with methyl substituents imparts distinct chemical and biological properties to this compound.
  • Its specific stereochemistry (2S,4S) also contributes to its unique reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (2S,4S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H19NO3/c1-9-4-10(2)6-11(5-9)18-12-7-13(15-8-12)14(16)17-3/h4-6,12-13,15H,7-8H2,1-3H3/t12-,13-/m0/s1

InChI Key

NVFSMUVIDRJREI-STQMWFEESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2CC(NC2)C(=O)OC)C

Origin of Product

United States

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